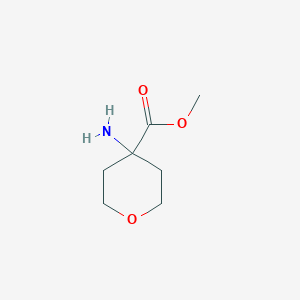

Methyl 4-aminooxane-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFBPYNPITWILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595676 | |

| Record name | Methyl 4-aminooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184698-41-7 | |

| Record name | Methyl 4-aminooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-aminooxane-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminooxane-4-carboxylate is a pivotal, non-proteinogenic amino acid derivative featuring a constrained tetrahydropyran (oxane) scaffold. This structural motif is of significant interest in medicinal chemistry for its ability to impart conformational rigidity into peptide-based therapeutics and to serve as a versatile building block for novel enzyme inhibitors and other complex molecular architectures.[1] This guide provides an in-depth exploration of a robust and widely-utilized synthetic pathway to this compound, beginning from the commercially available tetrahydro-4H-pyran-4-one. We will dissect the mechanistic underpinnings of each synthetic step, offer detailed, field-proven experimental protocols, and present the scientific rationale behind critical process parameters. The synthesis follows a modified Strecker-type pathway to construct the core α-amino acid structure, followed by a direct esterification to yield the target methyl ester.

Strategic Approach: A Retrosynthetic Analysis

To logically devise a synthetic plan, we begin by deconstructing the target molecule, this compound, into simpler, more readily available precursors. The analysis reveals a straightforward strategy hinging on two key bond disconnections: the ester linkage and the carbon-nitrogen/carbon-carboxyl bonds at the C4 position.

Caption: Retrosynthetic pathway for this compound.

This retrosynthetic logic points to a two-stage synthesis:

-

Formation of the α-amino acid scaffold: A Strecker-type reaction on tetrahydro-4H-pyran-4-one using a cyanide source and an ammonia source.

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

The Synthetic Pathway: Mechanism and Rationale

The chosen forward synthesis is a robust and scalable method that proceeds through a spiro-hydantoin intermediate, a common outcome of the Bucherer-Bergs reaction, which is mechanistically related to the Strecker synthesis.

Caption: Overall synthetic workflow.

Step 1: Bucherer-Bergs Reaction to form Spiro-hydantoin Intermediate

This initial step efficiently constructs the core α-amino-α-carbonitrile framework, which cyclizes in situ to form a stable hydantoin ring system.

-

Reaction: Tetrahydro-4H-pyran-4-one reacts with ammonium carbonate and sodium cyanide in an aqueous ethanol solvent system.[2]

-

Mechanism:

-

Imine Formation: Ammonium carbonate provides ammonia, which condenses with the ketone to form an imine intermediate.

-

Cyanide Attack: The cyanide ion (from NaCN) acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.

-

Hydantoin Formation: The aminonitrile undergoes intramolecular cyclization with cyanic acid (also derived from the reaction conditions) followed by rearrangement and hydrolysis to form the thermodynamically stable 5,5-spiro-hydantoin derivative.

-

-

Causality of Experimental Choices:

-

Ammonium Carbonate: This reagent is an ideal choice as it serves as a solid, easily handled source of both ammonia (for imine formation) and carbon dioxide/carbonate, which facilitates the formation of the hydantoin ring and helps buffer the reaction medium.

-

Solvent System (Water/Ethanol): A mixed solvent system is crucial for solvating both the relatively nonpolar organic starting material (tetrahydropyrone) and the inorganic salts (ammonium carbonate, sodium cyanide).[2]

-

Temperature (60-70°C): Heating the reaction mixture provides the necessary activation energy to drive the condensation and cyclization reactions to completion within a practical timeframe of 3-4 hours.[1][2]

-

Step 2: Hydrolysis of the Spiro-hydantoin

The stable hydantoin ring must be opened to liberate the desired amino acid.

-

Reaction: The spiro-hydantoin intermediate is subjected to vigorous basic hydrolysis using a strong base like sodium hydroxide, followed by acidic workup.[2]

-

Mechanism: Under strong basic conditions and heat, the hydroxide ions attack the carbonyl carbons of the hydantoin ring, leading to sequential ring-opening through hydrolysis of the amide bonds. Acidification of the resulting carboxylate and amino groups with an acid like HCl protonates them, precipitating the free amino acid.

-

Causality of Experimental Choices:

-

Strong Base (NaOH): A strong base is required to overcome the stability of the hydantoin ring and effectively hydrolyze the amide linkages.

-

Acidic Workup: Adjusting the pH to 2-4 with hydrochloric acid serves a dual purpose: it neutralizes the excess base and protonates the amino and carboxylate groups, causing the zwitterionic amino acid to precipitate from the aqueous solution, facilitating its isolation.[2]

-

Step 3: Fischer Esterification to Yield the Methyl Ester

The final step is the conversion of the carboxylic acid to its methyl ester. A particularly effective modern variant of the Fischer esterification utilizes trimethylchlorosilane (TMSCl).

-

Reaction: 4-Aminooxane-4-carboxylic acid is treated with methanol in the presence of an acid catalyst.

-

Mechanism (with TMSCl):

-

In Situ HCl Generation: TMSCl reacts rapidly with methanol to generate methoxytrimethylsilane and, crucially, anhydrous hydrogen chloride (HCl) directly in the reaction mixture.[3]

-

Carbonyl Activation: The generated HCl protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer & Elimination: A series of proton transfers and the elimination of a water molecule yields the protonated methyl ester, which is then deprotonated to give the final product, typically isolated as its hydrochloride salt.

-

-

Causality of Experimental Choices:

-

Methanol as Reagent and Solvent: Using methanol in excess serves both as the nucleophile and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Trimethylchlorosilane (TMSCl): This reagent is superior to simply bubbling HCl gas or using concentrated sulfuric acid. It provides a convenient and anhydrous source of HCl in situ, leading to high yields at room temperature and simplifying the procedure.[3] The resulting hydrochloride salt of the amino ester is often a stable, crystalline solid, which simplifies purification.

-

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Aminooxane-4-carboxylic acid[2]

-

Reaction Setup: To a solution of deionized water (500 mL) and ethanol (500 mL) in a suitable reaction vessel, add tetrahydro-4H-pyran-4-one (100 g, 1.0 mol).

-

Reagent Addition: To the stirred solution, add ammonium carbonate (247 g, 2.57 mol) followed by sodium cyanide (89 g, 1.82 mol). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 60°C and maintain this temperature with stirring for 3 hours.

-

Isolation of Intermediate: Cool the reaction mixture to 5°C in an ice bath. The spiro-hydantoin intermediate will precipitate as a white solid.

-

Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with two portions of ice-cold water to remove residual inorganic salts.

-

Hydrolysis: Transfer the entire moist filter cake to a round-bottom flask equipped with a reflux condenser. Add a 40-60% aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux and maintain for 5-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Precipitation: Cool the reaction mixture. Carefully adjust the pH to 2-4 by the slow addition of concentrated hydrochloric acid. The target amino acid will precipitate out of solution.

-

Final Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60-70°C to yield 4-aminooxane-4-carboxylic acid.

Protocol 2: Synthesis of this compound Hydrochloride[3]

-

Reaction Setup: Suspend the 4-aminooxane-4-carboxylic acid (0.1 mol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (TMSCl) (0.22 mol, 1.1 eq. per functional group to be esterified and protonated) to the stirred suspension.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 12-24 hours).

-

Isolation: Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is the crude this compound hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a white crystalline solid.

Data Summary & Characterization

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 & 2 | Tetrahydro-4H-pyran-4-one, (NH₄)₂CO₃, NaCN, NaOH | Water/Ethanol | 60°C then Reflux | 3h then 6h | 70-85% |

| 3 | 4-Aminooxane-4-carboxylic acid, TMSCl | Methanol | Room Temp. | 12-24h | >90% |

Characterization of this compound Hydrochloride:

-

¹H NMR: Expect characteristic signals for the methyl ester protons (~3.8 ppm), the protons on the tetrahydropyran ring, and a broad signal for the ammonium protons.

-

¹³C NMR: Expect signals for the ester carbonyl carbon (~170 ppm), the quaternary C4 carbon, the methyl ester carbon (~53 ppm), and the carbons of the oxane ring.

-

Mass Spectrometry (ESI+): The molecular ion peak corresponding to the free base [M+H]⁺ should be observed.

-

FT-IR: Characteristic absorptions for the N-H stretch of the ammonium salt, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.

References

- Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.

- 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1. Benchchem.

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- A Convenient Synthesis of Amino Acid Methyl Esters. PMC | NIH.

- Methyl 4-amino-3-methoxyisoxazole-5-carboxyl

Sources

"Methyl 4-aminooxane-4-carboxylate synthesis protocol"

An In-Depth Technical Guide to the Synthesis of Methyl 4-Amino-1,3-Oxazinane-4-Carboxylate

Abstract

Introduction: The Significance of Cyclic β-Amino Acid Derivatives

Cyclic β-amino acids are conformationally constrained scaffolds that have garnered significant interest in medicinal chemistry and drug discovery. Their incorporation into peptides can induce stable secondary structures, such as helices and turns, and can enhance metabolic stability and receptor-binding affinity. The 1,3-oxazinane moiety is a key heterocyclic system found in a number of biologically active compounds. The combination of a cyclic β-amino acid framework with an oxazinane ring, as in the case of methyl 4-amino-1,3-oxazinane-4-carboxylate, presents a unique scaffold for the development of novel therapeutics. This guide provides a detailed, practical approach to the synthesis of this intriguing molecule, addressing the challenges of constructing the quaternary stereocenter at the 4-position of the 1,3-oxazinane ring.

Proposed Synthetic Strategy

The synthesis of methyl 4-amino-1,3-oxazinane-4-carboxylate is approached through a three-step linear sequence. The retrosynthetic analysis identifies a key open-chain precursor, a nitro-diol, which can be readily prepared from commercially available starting materials.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for methyl 4-amino-1,3-oxazinane-4-carboxylate.

The forward synthesis is designed to be robust and scalable, utilizing common and well-understood reactions in organic synthesis.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxy-2-(hydroxymethyl)-2-nitropropanoate

This step involves a base-catalyzed tandem Henry (nitro-aldol) reaction between methyl nitroacetate and two equivalents of formaldehyde. The reaction creates the key diol intermediate with the required carbon skeleton.

Diagram 2: Synthesis of the Diol Intermediate

Caption: Tandem Henry reaction to form the nitro-diol intermediate.

Protocol:

-

To a stirred solution of methyl nitroacetate (1.0 eq.) in methanol at 0 °C, add potassium carbonate (0.2 eq.) portion-wise.

-

Slowly add an aqueous solution of formaldehyde (37 wt. %, 2.2 eq.) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with 1 M HCl to pH 7.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-hydroxy-2-(hydroxymethyl)-2-nitropropanoate as a viscous oil.

Step 2: Synthesis of Methyl 3-(tert-butoxycarbonyl)-4-nitro-1,3-oxazinane-4-carboxylate

The 1,3-oxazinane ring is constructed by reacting the nitro-diol with a source of the nitrogen atom, in this case, tert-butyl carbamate, under acidic conditions with formaldehyde. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom. The synthesis of 1,3-oxazine derivatives can be achieved through various cyclocondensation reactions.[1]

Diagram 3: Cyclization to form the 1,3-Oxazinane Ring

Caption: Formation of the N-Boc protected 1,3-oxazinane.

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 3-hydroxy-2-(hydroxymethyl)-2-nitropropanoate (1.0 eq.), tert-butyl carbamate (1.1 eq.), paraformaldehyde (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 3-(tert-butoxycarbonyl)-4-nitro-1,3-oxazinane-4-carboxylate.

Step 3: Synthesis of Methyl 4-amino-3-(tert-butoxycarbonyl)-1,3-oxazinane-4-carboxylate

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation and is generally compatible with ester and Boc-protecting groups.

Diagram 4: Reduction of the Nitro Group

Caption: Catalytic hydrogenation to the target amine.

Protocol:

-

To a solution of methyl 3-(tert-butoxycarbonyl)-4-nitro-1,3-oxazinane-4-carboxylate (1.0 eq.) in methanol, add palladium on carbon (10 wt. %).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography if necessary, but is often of sufficient purity for subsequent use.

Note on Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine if desired.

Data Summary

The following table summarizes the expected outcomes for the proposed synthesis. Yields are estimated based on similar transformations reported in the literature.

| Step | Product | Starting Material(s) | Reagents and Conditions | Expected Yield |

| 1 | Methyl 3-hydroxy-2-(hydroxymethyl)-2-nitropropanoate | Methyl nitroacetate, Formaldehyde | K₂CO₃, Methanol, 0 °C to RT | 60-70% |

| 2 | Methyl 3-(tert-butoxycarbonyl)-4-nitro-1,3-oxazinane-4-carboxylate | Nitro-diol, tert-Butyl carbamate, Paraformaldehyde | p-TsOH, Toluene, reflux | 50-65% |

| 3 | Methyl 4-amino-3-(tert-butoxycarbonyl)-1,3-oxazinane-4-carboxylate | Nitro-oxazinane | H₂, Pd/C, Methanol, RT | 85-95% |

Conclusion

This technical guide presents a logical and feasible synthetic route to methyl 4-amino-1,3-oxazinane-4-carboxylate, a novel heterocyclic β-amino acid derivative. The proposed three-step synthesis relies on well-established and robust chemical reactions, making it an attractive approach for researchers in organic and medicinal chemistry. The modular nature of this synthesis could also allow for the preparation of a variety of analogues by modifying the starting materials and reagents. Further optimization of reaction conditions may be required to maximize yields and purity.

References

- Kiss, L., et al. (2022).

- Palomo, C., et al. (2011).

- Fülöp, F. (2015). Synthesis of Carbocyclic β-Amino Acids. Chemical Reviews.

- Zhang, W., et al. (2022). Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization.

- Thal, C., et al. (2004). Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. Journal of Peptide Science, 10(11), 656-68.

-

Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[2][3]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 84-90.

- Zimmerman, D. M., et al. (1988). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 31(3), 555-63.

-

Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

-

Kategaonkar, A. H., et al. (2021). Developments in The Synthesis of Certain Novel[2][3]-Oxazine Derivatives and its Biological Activities. International Journal of Research Publication and Reviews, 2(6), 213-216.

- Wawer, A., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5844.

-

ChemSynthesis. (2025). methyl 2-oxo-3-phenyl-1,3-oxazinane-4-carboxylate. Retrieved from [Link]

- Takeda, H., et al. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives.

- Alcarazo, M., et al. (2017). A Three-Component Enantioselective Cyclization Reaction Catalyzed by an Unnatural Amino Acid Derivative.

- Leśniak, S., et al. (2021).

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminooxane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Scaffold

Methyl 4-aminooxane-4-carboxylate is a heterocyclic compound featuring a tetrahydropyran (oxane) ring, a foundational structure in many biologically active molecules. The molecule is characterized by a methyl ester and an amino group attached to the same carbon atom (C4), creating a quaternary α-amino ester scaffold. While extensive public data on this specific molecule is limited, its structural motifs suggest its potential as a valuable building block in medicinal chemistry. The oxane ring can act as a bioisostere for other cyclic systems, potentially improving metabolic stability or solubility, while the α-amino ester functionality provides a key anchor for further synthetic elaboration.

Understanding the physicochemical properties of such a novel entity is a mandatory first step in the drug discovery and development pipeline.[1] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent.[2][3] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the predicted properties of this compound and outlines the essential experimental protocols required for their empirical validation.

Molecular and Structural Characteristics

The fundamental properties of a molecule are derived from its structure. Based on IUPAC nomenclature, the key structural and molecular details are outlined below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₁₃NO₃ | Inferred from structure[4] |

| Molecular Weight | 159.18 g/mol | Inferred from structure[4] |

| Chemical Structure | A tetrahydropyran ring with a -NH₂ group and a -COOCH₃ group geminally substituted at the C4 position. | - |

| CAS Number (HCl Salt) | 199330-66-0 | FINETECH INDUSTRY LIMITED[5] |

| Molecular Formula (HCl Salt) | C₇H₁₄ClNO₃ | FINETECH INDUSTRY LIMITED[5] |

| Molecular Weight (HCl Salt) | 195.64 g/mol | FINETECH INDUSTRY LIMITED[5] |

The presence of a basic amino group and a non-acidic ester group on a polar oxane backbone predicts a molecule with significant aqueous solubility, particularly at lower pH where the amine is protonated. The ester group is susceptible to hydrolysis, a key consideration for chemical stability.

Core Physicochemical Properties: Prediction and Experimental Design

In early-stage drug discovery, a combination of in-silico prediction and high-throughput experimental screening is employed to build a physicochemical profile.[6][7]

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is critical as it dictates the ionization state of a molecule at a given pH, which in turn influences solubility, permeability, and target binding.

-

Predicted pKa:

-

Basic pKa: The primary amine (-NH₂) is the principal basic center. For aliphatic amines on a saturated ring, the pKa is typically in the range of 9-10.[8] This value is crucial for predicting the charge state in physiological environments (pH ~7.4).

-

Acidic pKa: The molecule lacks a significant acidic functional group. The α-proton to the ester is not sufficiently acidic to be relevant under physiological conditions.

-

-

Causality Behind Experimental Choices: Directly measuring the pKa is essential for validating computational predictions. Potentiometric titration is the gold standard for its accuracy and direct measurement principle. It is chosen when sufficient material (>1-2 mg) is available and the compound is adequately soluble. For compounds with lower solubility or requiring higher throughput, UV-spectrophotometric or capillary electrophoresis methods are excellent alternatives.[1]

-

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation: Accurately weigh ~2 mg of this compound and dissolve in a known volume (e.g., 10 mL) of a constant ionic strength solution (e.g., 0.15 M KCl).

-

Instrumentation: Use a calibrated automatic titrator equipped with a high-precision pH electrode.

-

Titration (Acid): Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid (protonated amine).

-

Titration (Base): Subsequently, titrate with a standardized solution of strong base (e.g., 0.1 M NaOH) past the initial point to confirm the pKa.

-

Data Analysis: The pKa is determined from the inflection point of the titration curve, where the molecule is 50% ionized.[9] Specialized software is used to calculate the pKa from the potentiometric data.

-

Diagram: pKa Determination Workflow

A streamlined workflow for determining pKa via potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[2] It is expressed as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH.

-

Predicted Lipophilicity:

-

The combination of a polar oxane ring and an amino group suggests a relatively low logP, likely less than 1.0. The positive charge at physiological pH will further decrease the logD₇.₄, enhancing its hydrophilic character.

-

-

Causality Behind Experimental Choices: The shake-flask method is the traditional approach but is low-throughput and requires significant amounts of material. For discovery settings, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[2] It is rapid, requires minimal compound, and provides a good correlation with shake-flask logP values when properly calibrated.

-

Experimental Protocol: RP-HPLC for logP/logD Determination

-

System Setup: Use an HPLC system with a C18 column and a UV detector.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD₇.₄) and an organic solvent (e.g., acetonitrile or methanol) is used.

-

Calibration: Inject a series of well-characterized compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis: Inject a small amount of dissolved this compound.

-

Calculation: Determine the retention time of the target compound and use the calibration curve to calculate its logP or logD value. This method relies on the principle that higher lipophilicity leads to stronger retention on the non-polar stationary phase.

-

Aqueous Solubility

Solubility is a critical property, as a compound must be in solution to be absorbed and exert its biological effect.[3] Poor solubility is a major cause of failure for drug candidates.

-

Predicted Solubility:

-

The presence of polar functional groups and the ability to form a soluble salt via the amino group suggest that this compound will exhibit good aqueous solubility, especially at acidic pH. The hydrochloride salt form is expected to be readily soluble in water.[10]

-

-

Causality Behind Experimental Choices: Thermodynamic solubility is the true equilibrium value and is essential for formulation development. The shake-flask method (or its miniaturized version) is the definitive way to measure it. Kinetic solubility, often measured by nephelometry, is a higher-throughput method used in early discovery to flag potential issues.

-

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a series of buffers across a relevant pH range (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[11]

-

Validation: The presence of solid material at the end of the experiment must be confirmed to ensure a saturated solution was achieved.

-

Chemical Stability Assessment

Evaluating the intrinsic stability of a compound is crucial to ensure it can survive storage and in-vivo conditions without degrading.

-

Predicted Stability Profile:

-

The ester functional group is the most likely point of metabolic and chemical liability, susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid and methanol. The oxane ring and the C-N bond are generally stable.

-

-

Causality Behind Experimental Choices: A pH-rate profile study is the standard approach to characterize hydrolytic stability. This involves incubating the compound in buffers of varying pH at a set temperature and monitoring its disappearance over time. This provides essential data for predicting stability in the gastrointestinal tract and for formulation design.

-

Experimental Protocol: pH-Rate Stability Profile

-

Incubation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in a series of aqueous buffers (e.g., from pH 1 to 10).

-

Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). Aliquots are taken at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Quench the reaction (e.g., by adding acetonitrile) and analyze the concentration of the remaining parent compound by LC-MS.

-

Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line gives the degradation rate constant (k). The half-life (t₁/₂) at each pH can then be calculated as 0.693/k.

-

Diagram: Physicochemical Characterization Funnel

The logical progression of physicochemical property analysis for a new chemical entity.

Conclusion and Forward Outlook

This compound presents as a hydrophilic, basic compound with predicted good aqueous solubility. Its primary chemical liability is the potential for ester hydrolysis. The experimental protocols detailed in this guide provide a robust framework for empirically determining its core physicochemical properties: pKa, lipophilicity, solubility, and stability. The resulting data package is foundational, enabling rational decision-making in hit-to-lead campaigns, guiding formulation strategies, and providing essential parameters for developing predictive ADME and pharmacokinetic models.[6] Accurate and early characterization, as outlined here, is a cornerstone of efficient and successful drug development.

References

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(4), 402-408.

- Creative Biolabs. (n.d.). Physicochemical Characterization.

- U.S. Environmental Protection Agency. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

- The Royal Society of Chemistry. (2023). The Handbook of Medicinal Chemistry: Principles and Practice.

- Pharmacelera. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)

- National Center for Biotechnology Information. (n.d.).

- Sigma-Aldrich. (n.d.). 4-aminooxane-4-carboxylic acid.

- National Center for Biotechnology Information. (n.d.). Methyl 4-(((1,1-dimethylethoxy)carbonyl)amino)

- Zhishang Chemical. (n.d.).

- CP Lab Safety. (n.d.). methyl (3R, 4R)

- ChemicalBook. (n.d.).

- Thermo Scientific Chemicals. (n.d.).

- FINETECH INDUSTRY LIMITED. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid. PubChem.

- Chemsigma. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Chemspace. (n.d.).

- ChemicalBook. (2025).

- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- U.S. Environmental Protection Agency. (n.d.).

- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.

- PrepChem.com. (n.d.).

- Biosynth. (n.d.).

- ChemicalBook. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2011).

- University of Wisconsin-Madison. (2022).

- BLD Pharm. (n.d.).

- University of California, Davis. (n.d.).

- ResearchGate. (2023). (PDF)

- MDPI. (n.d.).

- ResearchGate. (2020). (PDF)

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 3. books.rsc.org [books.rsc.org]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound;hydrochloride | CAS: 199330-66-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Methyl 4-aminobenzoate hydrochloride | 63450-84-0 | NCA45084 [biosynth.com]

- 11. epa.gov [epa.gov]

An In-Depth Technical Guide to Methyl 4-aminooxane-4-carboxylate Hydrochloride (CAS: 199330-66-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-aminooxane-4-carboxylate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthesis, purification, and handling of this compound. Every piece of information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Tetrahydropyran Scaffold

This compound hydrochloride, more systematically named Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride[1][2][3], belongs to the class of substituted tetrahydropyrans. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[4] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a desirable motif in the design of novel therapeutics. This guide will delve into the specifics of the title compound, a bifunctional molecule featuring both a primary amine and a methyl ester, poised for diverse synthetic elaborations.

Molecular Structure and Properties

The fundamental characteristics of this compound hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 199330-66-0 | [1][2][5][6] |

| Molecular Formula | C₇H₁₄ClNO₃ | [1][2][5] |

| Molecular Weight | 195.64 g/mol | [1][2][5] |

| Synonyms | Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, H-ThpGly-OMe·HCl | [2][6] |

| Appearance | Typically a colorless to pale yellow liquid or solid | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound Hydrochloride: A Multi-step Approach

The synthesis of the title compound is a multi-step process that can be logically designed starting from the commercially available tetrahydropyran-4-one. The overall synthetic strategy involves the formation of the amino acid precursor via a Strecker synthesis, followed by esterification and subsequent conversion to the hydrochloride salt.

Caption: Synthetic workflow for this compound Hydrochloride.

Step 1: Strecker Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

The initial step involves the formation of the α-amino acid from a ketone, a classic transformation known as the Strecker synthesis. This reaction proceeds via an α-aminonitrile intermediate.

Causality of Experimental Choices:

-

Reactants: Tetrahydropyran-4-one is the carbonyl-containing starting material. Ammonium chloride (NH₄Cl) serves as both a source of ammonia (NH₃) and a mild acid to catalyze imine formation. Potassium cyanide (KCN) provides the cyanide nucleophile. The use of these reagents in an aqueous alcohol mixture facilitates the dissolution of both organic and inorganic components.

-

Mechanism: The reaction begins with the formation of an imine from the ketone and ammonia. The cyanide ion then attacks the imine carbon to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields the desired carboxylic acid.

Experimental Protocol: Strecker Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydropyran-4-one (1 equivalent), ammonium chloride (2.5 equivalents), and potassium cyanide (1.5 equivalents).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring all reactants are sufficiently solvated.

-

Reaction Conditions: Heat the mixture to 60-70°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: After completion, cool the reaction mixture and add concentrated hydrochloric acid. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the nitrile.

-

Isolation: Cool the solution and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide). The amino acid will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Step 2: Esterification to Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate

The carboxylic acid is then converted to its methyl ester. A particularly effective method for amino acids that avoids the need for prior N-protection utilizes trimethylchlorosilane (TMSCl) in methanol.

Causality of Experimental Choices:

-

Reagents: Methanol serves as both the solvent and the reactant. Trimethylchlorosilane is a key reagent that activates the carboxylic acid towards esterification and also generates HCl in situ, which catalyzes the reaction. This method is mild and generally provides high yields.

-

Mechanism: TMSCl reacts with methanol to form methoxytrimethylsilane and HCl. The HCl protonates the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl, leading to the formation of the methyl ester after elimination of water.

Experimental Protocol: Esterification

-

Reaction Setup: Suspend 4-aminotetrahydro-2H-pyran-4-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2-3 equivalents) dropwise.

-

Reaction Conditions: Remove the ice bath and stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate, is often obtained as its hydrochloride salt directly and can be used in the next step or purified further.

Step 3: Formation of the Hydrochloride Salt

If the esterification product is not already the hydrochloride salt or if purification of the free base is performed, the final step is the formation of the stable hydrochloride salt.

Causality of Experimental Choices:

-

Reagents: The free amine (the methyl ester) is dissolved in an anhydrous organic solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) is then added.

-

Mechanism: This is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine abstracts a proton from HCl, forming the ammonium chloride salt. The salt is typically insoluble in nonpolar organic solvents and precipitates out.

Experimental Protocol: Hydrochloride Salt Formation

-

Preparation: Dissolve the crude or purified Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate in a minimal amount of anhydrous diethyl ether.

-

Precipitation: Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride as a stable solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, in D₂O):

-

δ ~3.8-4.0 ppm (m, 2H): Methylene protons adjacent to the ring oxygen (axial).

-

δ ~3.7 ppm (s, 3H): Methyl ester protons.

-

δ ~3.5-3.7 ppm (m, 2H): Methylene protons adjacent to the ring oxygen (equatorial).

-

δ ~2.0-2.2 ppm (m, 2H): Methylene protons adjacent to the quaternary carbon (axial).

-

δ ~1.8-2.0 ppm (m, 2H): Methylene protons adjacent to the quaternary carbon (equatorial).

-

The amine protons (NH₃⁺) may be broad and exchange with the solvent.

-

-

¹³C NMR (Predicted, in D₂O):

-

δ ~175 ppm: Carbonyl carbon of the ester.

-

δ ~65 ppm: Methylene carbons adjacent to the ring oxygen.

-

δ ~58 ppm: Quaternary carbon bearing the amino and ester groups.

-

δ ~54 ppm: Methyl carbon of the ester.

-

δ ~35 ppm: Methylene carbons adjacent to the quaternary carbon.

-

Mass Spectrometry (MS)

-

Expected m/z: The expected mass for the free base (C₇H₁₃NO₃) is 159.09. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 160.09.

Applications in Research and Drug Development

This compound hydrochloride is a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for orthogonal chemical modifications.

-

Amine Functionalization: The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol.

This scaffold is particularly useful for creating conformationally constrained analogues of amino acids or for introducing a hydrophilic tetrahydropyran moiety into a drug candidate to modulate its physicochemical properties.[4]

Caption: Potential synthetic applications of the title compound.

Safety, Handling, and Purification

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Purification

-

Recrystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

-

Liberation of the Free Base: For certain reactions, it may be necessary to use the free amine form of the ester. This can be achieved by dissolving the hydrochloride salt in water and adding a mild base (e.g., sodium bicarbonate or potassium carbonate) until the solution is slightly alkaline. The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

Conclusion

This compound hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. A thorough understanding of the principles behind its synthesis, purification, and handling, as outlined in this guide, will enable researchers to effectively utilize this compound in the creation of novel and potentially therapeutic molecules.

References

-

MySkinRecipes. (n.d.). Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

- Kadaba, P. K., & Triplett, J. (1979). A convenient synthesis of amino acid methyl esters. Synthesis, 1979(10), 798-799.

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

-

ResearchGate. (2016). How to convert amino acid to its hydrochloride? Retrieved from [Link]

Sources

- 1. Nouveau projet : Virtual tour generated by Panotour [rs.umc.edu.dz]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride [myskinrecipes.com]

- 4. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to Methyl 4-Aminotetrahydropyran-4-carboxylate: Properties, Synthesis, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminotetrahydropyran-4-carboxylate, systematically named methyl 4-aminooxane-4-carboxylate, is a heterocyclic α-amino acid ester. Its structure, featuring a tetrahydropyran (oxane) ring with a geminal amino and methyl ester substitution at the C4 position, makes it a valuable and versatile building block in medicinal chemistry and pharmaceutical development. The constrained cyclic backbone combined with the dual functionality of the amine and ester groups allows for its incorporation into complex molecular scaffolds. This guide provides an in-depth analysis of its core properties, validated synthesis protocols, and essential characterization workflows.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. Methyl 4-aminotetrahydropyran-4-carboxylate is a stable, non-natural amino acid derivative increasingly employed in the synthesis of novel therapeutics.

Molecular Structure and Formula

The compound's structure consists of a saturated six-membered oxane ring. At the C4 position, the carbon atom is quaternary, bonded to an amino group (-NH2) and a methyl carboxylate group (-COOCH3). This arrangement is key to its utility as a constrained scaffold in drug design.

-

Systematic Name: this compound

-

Common Name: Methyl 4-aminotetrahydropyran-4-carboxylate

-

Molecular Formula: C₇H₁₃NO₃[1]

-

Molecular Weight: 159.18 g/mol [1]

Diagram 1: Chemical Structure of Methyl 4-aminotetrahydropyran-4-carboxylate

Caption: Structure of Methyl 4-aminotetrahydropyran-4-carboxylate.

Key Physicochemical Data

A summary of essential quantitative data is crucial for experimental design, including reaction stoichiometry, solubility tests, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Physical Form | Solid | |

| Storage Conditions | Room temperature, keep sealed in a dry, dark place | [1] |

| MDL Number | MFCD09608001 | [1] |

Section 2: Synthesis and Purification Workflow

The synthesis of α-amino acids and their esters is a well-established field of organic chemistry. For cyclic amino esters like methyl 4-aminotetrahydropyran-4-carboxylate, a common and effective approach is the Strecker synthesis, which utilizes a ketone precursor.

Synthesis via Modified Strecker Reaction

The Strecker synthesis is a robust method for producing α-amino acids from a ketone or aldehyde. This protocol adapts the methodology for the synthesis of the target compound starting from tetrahydro-4H-pyran-4-one. The causality behind this choice lies in the commercial availability of the starting ketone and the high-yield nature of the reaction sequence.

Diagram 2: Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the reaction's progress before proceeding.

Step 1: Synthesis of 4-Aminotetrahydropyran-4-carbonitrile (Intermediate)

-

In a well-ventilated fume hood, combine tetrahydro-4H-pyran-4-one (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a solvent mixture of ethanol and water.[2]

-

Heat the reaction mixture to 60-70°C and stir for 3-4 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture in an ice bath to induce precipitation of the aminonitrile intermediate.

-

Filter the resulting solid, wash with cold water, and dry under vacuum. The white solid obtained is the intermediate, 4-aminotetrahydropyran-4-carbonitrile.

Step 2: Hydrolysis to 4-Aminotetrahydropyran-4-carboxylic Acid

-

Suspend the dried aminonitrile intermediate in a solution of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH or NH4OH) to a pH of approximately 7. This will precipitate the amino acid.

-

Filter the solid, wash with a small amount of cold water, and then with ethanol to remove inorganic salts. Dry the product under vacuum.

Step 3: Fischer Esterification to Methyl 4-Aminotetrahydropyran-4-carboxylate

-

Suspend the purified 4-aminotetrahydropyran-4-carboxylic acid in anhydrous methanol.

-

Bubble dry hydrogen chloride (HCl) gas through the suspension at 0°C or add thionyl chloride dropwise. This in-situ formation of the acid catalyst is critical for driving the reaction to completion.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

The resulting crude product (often as the hydrochloride salt) can be purified by recrystallization or column chromatography to yield the final, pure methyl 4-aminotetrahydropyran-4-carboxylate.

Section 3: Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques provides a comprehensive and trustworthy validation.

Core Analytical Techniques

-

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, which validates the elemental composition (C₇H₁₃NO₃).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integrations confirm the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present. Characteristic stretches for the amine (N-H), ester carbonyl (C=O), and ether (C-O-C) bonds provide confirmatory evidence of the structure.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final compound. For chiral compounds, chiral HPLC can be employed to determine enantiomeric purity.[3]

Diagram 3: Analytical Validation Workflow

Caption: Standard workflow for the analytical validation of the final product.

Section 4: Applications in Research and Development

Methyl 4-aminotetrahydropyran-4-carboxylate is not merely a chemical curiosity; it is a key intermediate with significant applications in drug discovery. Its constrained cyclic structure is often used to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for biological targets.

-

Pharmaceutical Intermediate: It is used as a key building block in the synthesis of complex pharmaceuticals, particularly protease inhibitors and kinase inhibitors.[1]

-

Scaffold for SAR Studies: The compound is frequently employed in the creation of compound libraries for Structure-Activity Relationship (SAR) studies, allowing researchers to probe the chemical space around a biological target.[1]

-

Peptide Mimetics: Due to its amino acid-like structure, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and bioavailability.[1]

Conclusion

Methyl 4-aminotetrahydropyran-4-carboxylate is a compound of significant interest, defined by its molecular weight of 159.18 g/mol and its unique heterocyclic α-amino ester structure. The synthetic and analytical workflows detailed in this guide provide a robust framework for its preparation and validation. As the demand for novel and structurally complex therapeutic agents continues to grow, the utility of such specialized building blocks in medicinal chemistry is poised to expand, making a thorough understanding of their properties and synthesis essential for innovation in the field.

References

-

MySkinRecipes. (n.d.). Methyl 4-Aminotetrahydropyran-4-carboxylate. Retrieved from [Link]

-

Bhushan, R., & Kumar, V. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4). Retrieved from [Link]

-

PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.

Sources

Navigating the Unknown: A Methodological Guide to Determining the Solubility of Novel Chemical Entities, Exemplified by "Methyl 4-Aminooxane-4-Carboxylate"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a novel chemical entity is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive framework for the systematic evaluation of aqueous and non-aqueous solubility for new compounds. While the specific compound "methyl 4-aminooxane-4-carboxylate" does not correspond to a known structure in major chemical databases, this document will use it as a hypothetical case study to present a robust, universally applicable methodology. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and explore the critical factors that modulate this essential physicochemical property. Our focus is on establishing self-validating systems for data generation, ensuring the highest degree of scientific integrity for critical decision-making in research and development.

Introduction: The Central Role of Solubility in Scientific Discovery

In the realm of chemical and pharmaceutical sciences, the journey of a new molecule from concept to application is fraught with challenges. Among the earliest and most critical hurdles is the determination of its solubility. Aqueous solubility, in particular, often dictates the fate of a drug candidate, as it directly impacts absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to erratic absorption, low bioavailability, and an inability to formulate effective dosage forms, ultimately causing the failure of otherwise promising compounds.

This guide is structured to provide a logical, step-by-step approach to characterizing the solubility of a novel compound, using our hypothetical "this compound" as a model. We will proceed under the assumption that this is a newly synthesized molecule with no prior characterization data. Our goal is not merely to provide protocols but to instill a deep understanding of the principles behind them, empowering researchers to make informed decisions and troubleshoot effectively.

Pre-assessment and Physicochemical Characterization: Building a Foundation

Before any solubility measurements are taken, a foundational understanding of the molecule's intrinsic properties is essential. These properties will inform the design of our solubility experiments and aid in the interpretation of the results.

In Silico Prediction

Computational tools can provide valuable first approximations of a molecule's properties. For a novel structure, these predictions are indispensable for guiding initial experimental design.

-

pKa Prediction: The ionization state of a molecule is a primary driver of its aqueous solubility. For our hypothetical "this compound," the name suggests the presence of a basic amino group and an acidic carboxylate function (or its methyl ester precursor). Predicting the pKa of these groups will indicate the pH range over which the molecule's charge, and thus its solubility, is likely to change. Various software packages and online tools can perform this calculation based on the chemical structure.

-

logP/logD Prediction: The octanol-water partition coefficient (logP for the neutral species) and distribution coefficient (logD at a specific pH) are measures of a compound's lipophilicity. A high logP value often correlates with low aqueous solubility. Predicting these values helps in selecting appropriate solvent systems and anticipating potential challenges.

Solid-State Characterization

The solid form of a compound can significantly influence its measured solubility. It is crucial to characterize the solid material before initiating solubility studies.

-

Microscopy: A simple visual examination under a microscope can reveal basic information about the crystal habit and particle size of the solid material.

-

X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for determining the crystallinity of a sample. A crystalline material will produce a distinct diffraction pattern, while an amorphous solid will show a broad halo. Amorphous forms are generally more soluble but are also less stable, potentially converting to a less soluble crystalline form over time.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of a crystalline solid. A sharp melting peak is indicative of a pure, crystalline substance. It can also be used to identify different polymorphic forms, which may exhibit different solubilities.

The workflow for this initial characterization phase can be visualized as follows:

Figure 1: Initial characterization workflow for a novel compound.

Experimental Determination of Solubility: Protocols and Rationale

With a foundational understanding of the compound, we can proceed to experimental solubility determination. It is critical to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Measurement

Kinetic solubility measures the concentration of a compound that dissolves in a given time frame when a concentrated stock solution (typically in DMSO) is added to an aqueous buffer. This is a high-throughput method often used in early discovery to flag potential issues.

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of "this compound" in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense 98 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final concentration of 200 µM with 2% DMSO. Mix thoroughly by agitation.

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking. This allows the system to reach a state of "pseudo-equilibrium."

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same 2% DMSO/PBS matrix.

Causality and Trustworthiness: The choice of a 2-hour incubation period is a balance between throughput and allowing for the dissolution process to proceed. The use of a standard curve prepared in the identical matrix accounts for any matrix effects on the analytical readout, ensuring the self-validation of the measurement.

Thermodynamic Solubility Measurement

Thermodynamic solubility, or equilibrium solubility, is the concentration of a saturated solution when the solid compound is in equilibrium with the solution. This is a more time-consuming but more accurate and definitive measure of solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility (ICH Harmonised Guideline)

-

System Preparation: Add an excess amount of solid "this compound" to a series of vials containing the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0 buffers to assess the impact of ionization). The excess of solid is critical to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours). The extended time is necessary to ensure true thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC method.

Expertise and Authoritative Grounding: This shake-flask method is considered the "gold standard" for thermodynamic solubility measurement and is aligned with guidelines from the International Council for Harmonisation (ICH). The use of multiple pH values is crucial for compounds with ionizable groups, as predicted for our hypothetical molecule.

The decision-making process for choosing a solubility assay can be visualized as follows:

Figure 2: Decision tree for selecting the appropriate solubility assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Hypothetical Solubility Data for "this compound"

| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Kinetic | PBS, pH 7.4 | 25 | 45 | 280 | LC-MS/MS |

| Thermodynamic | Buffer, pH 5.0 | 25 | 150 | 930 | HPLC-UV |

| Thermodynamic | Buffer, pH 7.4 | 25 | 25 | 155 | HPLC-UV |

| Thermodynamic | Buffer, pH 9.0 | 25 | 30 | 186 | HPLC-UV |

(Note: Data is purely illustrative)

From this hypothetical data, we can infer that the compound exhibits pH-dependent solubility, with higher solubility at a lower pH. This would be consistent with a molecule possessing a basic nitrogen center that becomes protonated and more soluble in acidic conditions. The kinetic solubility is higher than the thermodynamic solubility at pH 7.4, which is a common observation, as the former represents a supersaturated state that has not yet crashed out of solution.

Conclusion: A Pathway to Robust Solubility Characterization

The determination of solubility is a cornerstone of chemical and pharmaceutical development. While we have used the hypothetical "this compound" to frame our discussion, the principles and protocols outlined herein are broadly applicable to any novel chemical entity. By integrating in silico prediction, solid-state characterization, and carefully chosen experimental methods, researchers can build a comprehensive solubility profile of their compound. This systematic approach, grounded in scientific rationale and self-validating methodologies, ensures the generation of high-quality, reliable data, paving the way for successful downstream development.

References

-

Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]

A Technical Guide to the Prospective Crystallographic Analysis of Methyl 4-aminooxane-4-carboxylate

Abstract

Methyl 4-aminooxane-4-carboxylate (also known as Methyl 4-aminotetrahydropyran-4-carboxylate) is a heterocyclic α,α-disubstituted amino acid derivative of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of complex bioactive molecules, including protease and kinase inhibitors[1]. The three-dimensional arrangement of its constituent atoms—defined by its crystal structure—governs its physicochemical properties, stereochemistry, and potential intermolecular interactions. This information is critical for rational drug design, structure-activity relationship (SAR) studies, and the development of new therapeutics. To date, the single-crystal X-ray structure of this compound has not been reported in the public domain. This guide, therefore, provides a comprehensive, prospective framework for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction (SCXRD). It is designed to serve as a self-validating roadmap for researchers seeking to determine this valuable crystal structure.

Introduction: The Significance of Structural Elucidation

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, prized for its stability and its ability to act as a bioisostere for other cyclic systems. When functionalized at the C4 position with both an amine and a carboxylate group, as in this compound, the molecule presents a unique three-dimensional vector for chemical exploration.

Determining the precise crystal structure is not merely an academic exercise. It provides invaluable, atomic-level insights into:

-

Conformational Preference: The inherent puckering of the oxane ring (chair, boat, or twist-boat) and the relative orientation of the axial/equatorial substituents.

-

Intramolecular Interactions: The potential for hydrogen bonding between the amino and carboxylate groups, which can lock the molecule into a specific conformation.

-

Intermolecular Packing: How individual molecules arrange themselves in the solid state, revealing key hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate crystal packing and physical properties like solubility and melting point.

This knowledge is foundational for computational modeling, docking studies, and the rational design of next-generation pharmaceuticals.

Proposed Synthesis and Purification

A robust synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A modified Bucherer-Bergs reaction, a classic and reliable method for synthesizing α,α-disubstituted amino acids from cyclic ketones, is proposed.[2][3][4][5][6]

Synthetic Pathway

The proposed synthesis proceeds in two main stages: first, the creation of the core amino acid via the Bucherer-Bergs reaction, followed by esterification to yield the target methyl ester.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 4-Aminooxane-4-carboxylic acid

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine tetrahydro-4H-pyran-4-one (1 equiv.), ammonium carbonate (3 equiv.), and sodium cyanide (1.2 equiv.) in a 1:1 mixture of ethanol and water.

-

Reaction Execution: Heat the mixture to 65-70°C and stir vigorously for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (6 equiv.) and reflux the mixture for 6-8 hours to hydrolyze the intermediate hydantoin.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated hydrochloric acid to a pH of ~6-7. The amino acid will precipitate as a zwitterion.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water and then cold ethanol to remove residual salts. The crude product can be further purified by recrystallization from a water/ethanol mixture.

Part B: Esterification to this compound

-

Reaction Setup: Suspend the purified 4-Aminooxane-4-carboxylic acid (1 equiv.) in anhydrous methanol (MeOH). Cool the suspension to 0°C in an ice bath.

-

Esterification: Add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise to the suspension.

-

Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic acid, activating it for esterification while also protecting the amino group as its hydrochloride salt. This is a standard and high-yielding method for esterifying amino acids.

-

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting solid will be the hydrochloride salt of the target compound. For crystallization, the free base is often preferred. Dissolve the salt in water, basify carefully with a saturated solution of sodium bicarbonate, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified methyl ester. Confirm purity via NMR and Mass Spectrometry.

Single Crystal Growth: The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is the most critical and often most challenging step.[8][9] The purified compound must be slowly coaxed from a supersaturated solution into a highly ordered lattice. Several techniques should be attempted in parallel.

Key Crystallization Techniques

| Technique | Description | Rationale & Key Insights |

| Slow Evaporation | A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10][11] | Simplicity is its strength. This method works best for moderately volatile solvents. The key is to control the evaporation rate; a vial covered with foil pierced by a single pinhole is a good starting point. |

| Vapor Diffusion | A concentrated solution of the compound in a primary solvent (e.g., methanol) is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether).[10][12] | Excellent for milligram quantities. The anti-solvent vapor slowly diffuses into the primary solvent, gradually reducing the compound's solubility and inducing crystallization. This slow change in solvent environment is ideal for high-quality crystal growth. |

| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.[10] | Creates a sharp gradient. This technique relies on differences in density between the two solvents. A "buffer" layer of an intermediate solvent can be used to slow the diffusion rate further. |

| Controlled Cooling | A saturated solution is prepared at an elevated temperature and then cooled very slowly. The decrease in solubility upon cooling provides the driving force for crystallization.[13][14] | Highly controllable. The cooling rate can be precisely managed using programmable heating blocks or insulated containers (e.g., a Dewar flask filled with warm water). |

Structural Elucidation by Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, the process of determining its three-dimensional structure can begin.[8][15][16]

The SCXRD Experimental Workflow

The process is a sequential flow of well-defined steps, from mounting the crystal to refining the final structural model.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Mounting: A selected crystal is carefully mounted on a glass fiber or a cryo-loop and placed on a goniometer head in the diffractometer.[9] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source).[17] The crystal is rotated through a series of angles, and the diffracted X-rays are captured by a detector.[15] This process generates a diffraction pattern consisting of thousands of reflections, each with a specific position and intensity.

-

Data Reduction: The raw diffraction images are processed. The intensities of all the reflections are integrated, and corrections are applied for experimental factors (e.g., Lorentz-polarization effects). This step yields a file containing the unique reflection data and the determined unit cell parameters and space group.

-